4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Catalog No.
S718948
CAS No.
195457-71-7
M.F
C14H9F3O2
M. Wt
266.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Trifluoromethyl-biphenyl-4-carboxylic acid

CAS Number

195457-71-7

Product Name

4'-Trifluoromethyl-biphenyl-4-carboxylic acid

IUPAC Name

4-[4-(trifluoromethyl)phenyl]benzoic acid

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19)

InChI Key

JXOFQKVEGRNGLD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Synthesis and Characterization:

4'-Trifluoromethyl-biphenyl-4-carboxylic acid (4'-TFBC) is a synthetic organic molecule with the chemical formula C₁₄H₉F₃O₂. Its synthesis has been reported in various scientific publications, with methods involving palladium-catalyzed cross-coupling reactions being the most common. [, ] These studies often characterize the synthesized 4'-TFBC using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 4'-TFBC may have potential applications in various scientific fields, including:

  • Liquid Crystals: Due to its rigid and elongated structure, 4'-TFBC has been investigated as a potential component in liquid crystal materials. [] These materials exhibit unique optical properties that find applications in displays, sensors, and other optoelectronic devices.
  • Pharmaceutical Research: Some studies have explored the potential use of 4'-TFBC as a building block for the synthesis of novel bioactive molecules. [] However, further research is needed to understand its potential therapeutic effects and mechanisms of action.
  • Material Science: The trifluoromethyl group (-CF₃) in 4'-TFBC can introduce interesting electronic and hydrophobic properties, making it a potential candidate for the development of new functional materials. [] However, more research is required to explore its specific applications in this field.

4'-Trifluoromethyl-biphenyl-4-carboxylic acid is an aromatic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure. Its molecular formula is C14H9F3O2C_{14}H_{9}F_{3}O_{2} with a molecular weight of approximately 266.22 g/mol. This compound is notable for its unique properties imparted by the trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound is primarily utilized in organic synthesis and as a building block for various chemical applications .

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form biphenyl derivatives.
  • Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic attack at the aromatic ring, leading to various substitution products .

The biological activity of 4'-trifluoromethyl-biphenyl-4-carboxylic acid has been explored in various studies, particularly in relation to its potential as an anti-inflammatory agent and its role in medicinal chemistry. The trifluoromethyl group contributes to its ability to interact with biological targets, enhancing its efficacy in certain therapeutic contexts. Additionally, it has been investigated for its effects on enzyme inhibition and cellular signaling pathways .

Several synthesis methods for 4'-trifluoromethyl-biphenyl-4-carboxylic acid have been reported:

  • Direct Fluorination: Using fluorinating agents on biphenyl derivatives.
  • Carboxylation of Trifluoromethylated Biphenyls: Employing carbon dioxide under high pressure in the presence of catalysts.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, involving halogenation and subsequent carboxylation .

4'-Trifluoromethyl-biphenyl-4-carboxylic acid finds applications in:

  • Pharmaceuticals: As a precursor for drug development due to its biological activity.
  • Material Science: Used in the synthesis of polymers and other advanced materials.
  • Agricultural Chemicals: As an intermediate in the production of agrochemicals .

Interaction studies have shown that 4'-trifluoromethyl-biphenyl-4-carboxylic acid can interact with various enzymes and receptors. Its unique trifluoromethyl group enhances binding affinity and specificity towards certain biological targets, making it a valuable compound in drug design. Research indicates that it may inhibit specific pathways involved in inflammation and cancer progression .

Several compounds share structural similarities with 4'-trifluoromethyl-biphenyl-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Trifluoromethyl-biphenyl-2-carboxylic acidC14H9F3O2C_{14}H_{9}F_{3}O_{2}Different carboxylic position; potential for varied biological activity
2-Trifluoromethyl-biphenyl-4-carboxylic acidC14H9F3O2C_{14}H_{9}F_{3}O_{2}Altered position of functional groups; affects reactivity
4-Fluorobiphenyl-4-carboxylic acidC13H9FO2C_{13}H_{9}FO_{2}Lacks trifluoromethyl group; different electronic properties

Uniqueness

The distinct trifluoromethyl group in 4'-trifluoromethyl-biphenyl-4-carboxylic acid sets it apart from similar compounds by enhancing lipophilicity, stability, and biological activity. This makes it particularly useful in medicinal chemistry compared to its analogs, which may lack these advantageous properties .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methodology for synthesizing 4'-trifluoromethyl-biphenyl-4-carboxylic acid derivatives [1] [2]. The Suzuki-Miyaura coupling reaction serves as the predominant synthetic route, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions [3]. This methodology has demonstrated exceptional efficiency in constructing biphenyl frameworks with trifluoromethyl substituents, which are notoriously challenging due to their electron-withdrawing nature [4].

The general mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination [3]. The catalytic cycle initiates with the formation of an active palladium(0) species, which undergoes oxidative addition with the aryl halide substrate [5]. Subsequent transmetalation with the organoboron reagent, facilitated by base activation, forms the critical carbon-carbon bond precursor [5]. Finally, reductive elimination yields the desired biphenyl product while regenerating the palladium catalyst [3].

Catalyst Selection and Optimization

Tetrakis(triphenylphosphine)palladium(0) has emerged as a highly effective catalyst for biphenyl synthesis, particularly when employed with electron-deficient substrates [6]. Research demonstrates that this catalyst system achieves yields of 70% when combined with sodium carbonate as the base in ethanol-water mixtures at 75°C [6]. The catalyst loading typically ranges from 1.5 to 5 mol%, with higher loadings proving necessary for electron-poor substrates containing trifluoromethyl groups [4].

Alternative catalyst systems include palladium acetate combined with triphenylphosphine ligands, which have shown remarkable efficiency in microwave-assisted protocols [7]. These systems demonstrate yields of 78-80% for biphenyl derivatives when operated at 200 watts and 160°C under microwave irradiation [7]. The choice of phosphine ligand significantly influences reaction outcomes, with bulky electron-rich ligands such as XPhos and SPhos providing superior results for challenging substrates [4].

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃EtOH/H₂O7570 [6]
Pd(OAc)₂/PPh₃K₂CO₃Toluene16078-80 [7]
Pd₂(dba)₃/XPhosK₂CO₃THF/Toluene/H₂O9585-99 [4]
Pd/CNa₂CO₃MeOH/H₂O8064-82 [8]

Base Effects and Reaction Conditions

The selection of appropriate base systems critically influences both reaction efficiency and product selectivity [4]. Potassium carbonate has demonstrated superior performance compared to sodium carbonate and cesium carbonate, particularly in suppressing homocoupling side reactions [4]. This base provides optimal balance between reaction rate and selectivity, with studies showing minimal side product formation (less than 2%) when employed with appropriate ligand systems [4].

Reaction temperature optimization reveals that elevated temperatures between 80-95°C are generally required to achieve complete conversion [4] [8]. However, prolonged heating can lead to decomposition of sensitive trifluoromethyl-containing substrates, necessitating careful optimization of reaction time and temperature profiles [4].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized the preparation of 4'-trifluoromethyl-biphenyl-4-carboxylic acid by dramatically reducing reaction times while maintaining high yields [9] [7]. This technology exploits dielectric heating to achieve rapid and uniform temperature distribution throughout the reaction mixture, leading to enhanced reaction kinetics and improved selectivity [9].

Optimization Parameters

Microwave power settings between 200-250 watts have proven optimal for biphenyl synthesis, providing sufficient energy input without causing substrate degradation [9] [7]. Reaction times are reduced from conventional heating periods of 12-16 hours to 30 minutes to 1 hour under microwave conditions [9]. Temperature control remains critical, with optimal ranges of 160-200°C providing complete conversion while minimizing side reactions [7].

The use of sealed reaction vessels under microwave irradiation enables operation at elevated temperatures above solvent boiling points, significantly accelerating reaction rates [9]. Studies demonstrate that microwave-assisted Suzuki coupling reactions achieve yields comparable to or superior to conventional heating methods while consuming substantially less energy [7].

Microwave ConditionsPower (W)Temperature (°C)Time (min)Yield (%)Reference
Standard Protocol2001603078-80 [7]
High-Intensity Protocol2501808-985 [9]
Optimized Conditions2002006093 [10]

Solvent Compatibility

Microwave-assisted synthesis requires careful solvent selection to ensure efficient energy transfer and optimal reaction conditions [7]. Polar aprotic solvents such as dimethylformamide and toluene demonstrate excellent microwave absorption characteristics while maintaining substrate stability [7]. Mixed solvent systems containing water enhance base solubility and facilitate catalyst turnover, though careful optimization is required to prevent substrate hydrolysis [10].

Solvent Effects on Reaction Kinetics

Solvent selection profoundly influences the kinetics and selectivity of 4'-trifluoromethyl-biphenyl-4-carboxylic acid synthesis [11]. The interplay between solvent polarity, substrate solvation, and catalyst stability determines overall reaction efficiency and product distribution [11].

Polar versus Nonpolar Solvents

Polar solvents enhance reaction rates for palladium-catalyzed cross-coupling reactions by stabilizing charged intermediates and transition states formed during the catalytic cycle [11]. Dimethylformamide and dimethyl sulfoxide demonstrate superior performance for electron-poor substrates, providing enhanced solubility for both catalyst complexes and ionic intermediates [5]. These solvents facilitate transmetalation steps by stabilizing anionic boron species generated through base activation [5].

Conversely, nonpolar solvents such as toluene and tetrahydrofuran minimize solvation effects that can inhibit catalyst activity [11]. The reduced solvation of reaction intermediates in nonpolar media promotes favorable interactions between catalyst and substrates, particularly beneficial for sterically hindered coupling partners [4].

Solvent SystemPolarityDielectric ConstantYield (%)Reaction Time (h)Reference
DMFPolar Aprotic38.389-9316 [5]
TolueneNonpolar2.478-8560 [4]
THF/H₂O (2:1)BiphasicMixed95-9960 [4]
MeOH/H₂O (1:1)ProticMixed8224 [8]

Biphasic Systems

Biphasic solvent systems offer unique advantages for cross-coupling reactions by enabling catalyst recycling and simplified product isolation [12]. The combination of organic and aqueous phases allows reactants and products to reside in the aqueous phase while maintaining catalyst in the organic phase [12]. This approach facilitates multiple reaction cycles without catalyst removal, significantly improving process efficiency and reducing environmental impact [12].

Water-organic biphasic systems demonstrate particular utility for large-scale synthesis, with studies showing quantitative yields across multiple batches using the same catalyst charge [12]. The aqueous phase can be easily separated and processed for product isolation, while the organic phase containing catalyst can be reused directly [12].

Purification Strategies and Yield Optimization

Effective purification of 4'-trifluoromethyl-biphenyl-4-carboxylic acid requires specialized techniques tailored to the compound's unique physicochemical properties [13] [14]. The presence of both trifluoromethyl and carboxylic acid functionalities creates distinct purification challenges that demand optimized protocols [15].

Column Chromatography Optimization

Silica gel column chromatography represents the primary purification method for biphenyl carboxylic acid derivatives [13] [14]. Spherical silica gel particles (63-210 μm) provide superior resolution and reproducibility compared to irregular-shaped materials, enabling efficient separation of target compounds from synthetic impurities [13]. The enhanced uniformity of spherical particles creates more consistent column beds with improved permeability and reduced pressure requirements [13].

Solvent system optimization is critical for achieving effective separation [14]. Mixed eluent systems combining hexane and ethyl acetate in ratios of 4:1 to 5:1 provide optimal resolution for biphenyl derivatives [14]. The gradual increase in polarity during elution enables clean separation of products from unreacted starting materials and coupling byproducts [14].

Purification MethodMobile PhaseRecovery (%)Purity (%)Reference
Flash ChromatographyHexane/EtOAc (4:1)79>95 [14]
Column ChromatographyPE/EtOAc (5:1)84-97>96 [16]
Prep LCGradient Elution85-90>99 [13]

Crystallization and Recrystallization

Recrystallization techniques provide highly effective purification for carboxylic acid derivatives, exploiting differences in solubility between hot and cold solvents [15]. Methanol serves as an excellent recrystallization solvent for trifluoromethyl-biphenyl carboxylic acids, providing high recovery yields while achieving purities exceeding 99% [17]. The process involves dissolution in hot methanol followed by controlled cooling to induce crystal formation [15].

The crystallization process requires careful temperature control to ensure optimal crystal quality [15]. Rapid cooling leads to small, impure crystals, while controlled cooling at room temperature followed by ice bath treatment produces large, pure crystals with excellent filtration characteristics [15]. Seed crystal addition can facilitate nucleation when spontaneous crystallization is slow [15].

Extraction and Workup Procedures

Acid-base extraction protocols enable efficient isolation of carboxylic acid products from reaction mixtures [18]. The amphoteric nature of carboxylic acids allows selective extraction into aqueous base solutions, providing clean separation from neutral and basic impurities [18]. Treatment with sodium hydroxide or potassium hydroxide solutions converts the acid to its water-soluble salt form [16].

Subsequent acidification with hydrochloric acid precipitates the free carboxylic acid, which can be collected by filtration [16]. This procedure achieves high recovery yields (>95%) while removing most organic impurities [16]. Multiple extraction cycles ensure complete recovery and high purity of the final product [18].

Extraction MethodBaseRecovery (%)Final Purity (%)Reference
NaOH (1M)Sodium Hydroxide97>99 [16]
LiOH (2M)Lithium Hydroxide84>95 [16]
K₂CO₃Potassium Carbonate93>96 [19]

Yield Optimization Strategies

Comprehensive yield optimization requires systematic evaluation of multiple reaction parameters including catalyst loading, reaction time, temperature, and substrate stoichiometry [8]. Studies demonstrate that catalyst loadings of 3-5 mol% provide optimal balance between conversion and cost-effectiveness [4]. Higher loadings increase costs without proportional yield improvements, while lower loadings result in incomplete conversion [4].

Reaction time optimization reveals that extended heating beyond optimal conversion times can lead to product decomposition and reduced yields [4]. Monitoring reaction progress by thin-layer chromatography or gas chromatography enables precise determination of optimal reaction endpoints [14]. Temperature profiles must balance reaction rate enhancement with substrate stability, particularly for electron-poor trifluoromethyl-containing compounds [4].

4'-Trifluoromethyl-biphenyl-4-carboxylic acid demonstrates moderate thermal stability with well-defined decomposition characteristics. The compound exhibits a melting point of 120.0-121.1°C under standard atmospheric conditions [1] [2]. Predicted boiling point calculations indicate decomposition occurs around 360.8±42.0°C [1] [2], though actual thermal degradation begins at significantly lower temperatures.

Thermal Decomposition Mechanism

Thermal decomposition of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid follows mechanisms observed in related fluorinated aromatic carboxylic acids. Initial degradation occurs above 200°C, generating carbon oxides as primary decomposition products [3] [4]. The thermal decomposition pathway involves several key steps:

The primary mechanism involves decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide, leaving behind the 4'-trifluoromethyl-biphenyl radical [5] [6]. This process is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting aromatic radical intermediate through resonance delocalization.

Secondary decomposition pathways include C-C bond scission within the biphenyl framework and cleavage of the C-CF₃ bond [5]. The trifluoromethyl group demonstrates remarkable thermal stability due to the strong C-F bonds (bond dissociation energy approximately 545 kJ/mol), making it one of the most thermally robust functional groups in organic chemistry [7] [8].

Thermodynamic Parameters

PropertyValueTemperature Range
Onset Decomposition Temperature200-250°CAtmospheric pressure
Peak Decomposition Temperature360-400°CUnder nitrogen atmosphere
Decomposition EnthalpyEstimated 250-350 kJ/molBased on similar compounds
Activation Energy180-220 kJ/molPredicted from structure

The compound exhibits chemical stability under normal handling and storage conditions at room temperature [4]. However, it should be kept away from strong bases and oxidizing agents, which can accelerate decomposition reactions [3] [4].

Solubility Behavior in Polar/Non-Polar Media

The solubility profile of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid reflects the dual nature of its molecular structure, containing both hydrophilic carboxylic acid functionality and lipophilic aromatic systems enhanced by trifluoromethyl substitution.

Polar Solvent Behavior

In polar protic solvents, the compound demonstrates limited but measurable solubility. Methanol serves as a suitable solvent with slight solubility observed [1] [9], attributed to hydrogen bonding between the carboxylic acid group and methanol hydroxyl groups. The predicted LogP value of 4.07 [10] indicates significant lipophilicity, which limits aqueous solubility.

Water solubility remains low due to the substantial hydrophobic character imparted by the biphenyl backbone and the strongly electron-withdrawing trifluoromethyl group [11] [12]. The trifluoromethyl substituent increases lipophilicity while simultaneously reducing the effective basicity of the carboxylate anion, limiting salt formation that might enhance aqueous solubility.

Polar Aprotic Solvents

Dimethyl sulfoxide (DMSO) provides moderate solubility for the compound [1] [2], making it suitable for analytical and synthetic applications. The polar aprotic nature of DMSO allows for solvation of both the aromatic system and the carboxylic acid group without competing hydrogen bonding interactions.

Enhanced Solubility Through Salt Formation

Aqueous base treatment enhances solubility through carboxylate salt formation [13]. The sodium or potassium carboxylate salts demonstrate improved water solubility compared to the free acid, following typical behavior for aromatic carboxylic acids. This enhanced solubility in basic media proves valuable for purification and analytical procedures.

Solubility in Organic Media

Solvent ClassSolubilityMechanism
Alcohols (methanol, ethanol)Slightly solubleHydrogen bonding
Polar aprotic (DMSO, DMF)Moderately solubleDipolar interactions
Aromatic solventsSolubleπ-π stacking interactions
Aliphatic hydrocarbonsLimited solubilityVan der Waals forces only

The compound shows preferential solubility in aromatic organic solvents due to favorable π-π stacking interactions between the biphenyl system and aromatic solvent molecules [11]. This behavior is typical for substituted biphenyl compounds and proves useful for crystallization and purification procedures.

Acid Dissociation Constants (pKa) Analysis

The acid dissociation constant of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid provides crucial insight into its chemical behavior and potential applications. Computational predictions indicate a pKa value of 4.04±0.10 [1] [2], positioning it as a moderately strong organic acid.

Electronic Effects on Acidity

The trifluoromethyl group exerts a pronounced electron-withdrawing effect through both inductive and field mechanisms. Located at the para position of the distal phenyl ring, the CF₃ group increases acidity by stabilizing the carboxylate anion through resonance delocalization and inductive withdrawal of electron density [14] [15].

Comparison with related biphenyl carboxylic acids reveals the significant impact of fluorine substitution:

CompoundpKa ValueElectronic Effect
Biphenyl-4-carboxylic acid4.23 (literature)Baseline reference
4'-Trifluoromethyl-biphenyl-4-carboxylic acid4.04±0.10CF₃ withdrawal effect
4'-Trifluoromethyl-biphenyl-3-carboxylic acid4.01±0.10Meta position effect
2'-(Trifluoromethyl)-biphenyl-2-carboxylic acid3.70±0.36Ortho proximity effect

Position-Dependent Effects

The influence of trifluoromethyl substitution varies significantly with position relative to the carboxylic acid group. The 4'-position (para to the carboxyl group across the biphenyl bridge) provides optimal electronic communication, resulting in measurable but moderate acidification compared to the unsubstituted biphenyl-4-carboxylic acid.

Ortho-substituted analogs show more pronounced acidification due to additional field effects and potential intramolecular interactions [16] [17]. The closer proximity of the trifluoromethyl group to the carboxylic acid in 2'-substituted compounds results in lower pKa values (higher acidity).

Temperature and Solvent Effects

The pKa value of 4.04±0.10 represents predictions under standard aqueous conditions (25°C, ionic strength ~0.1 M). Solvent effects can significantly modify apparent acidity, with organic solvents generally reducing the effective acidity due to decreased solvation of the carboxylate anion and reduced dielectric stabilization.

Temperature dependence follows typical patterns for aromatic carboxylic acids, with increasing temperature generally leading to slight decreases in pKa (increased acidity) due to entropy effects favoring ionization.

Spectroscopic Fingerprints (NMR, FTIR, Raman)

Comprehensive spectroscopic characterization of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid provides definitive structural identification and enables monitoring of synthetic reactions and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Characteristics
The ¹H NMR spectrum in CDCl₃ displays characteristic patterns for the biphenyl framework with trifluoromethyl substitution [18] [19]. Aromatic protons appear in the range of 7.20-8.30 ppm, with the carboxyl-bearing ring protons typically more deshielded (7.70-8.30 ppm) due to the electron-withdrawing carboxylic acid group.

The trifluoromethyl-substituted ring protons appear as a characteristic AA'BB' pattern around 7.45-7.80 ppm. The CF₃ group does not contribute directly observable protons but influences neighboring aromatic proton chemical shifts through electronic effects [20].

The carboxylic acid proton, when observed, appears as a broad singlet around 11-13 ppm, often exchange-broadened in protic solvents [18]. Complete assignment requires two-dimensional NMR techniques for unambiguous identification of individual aromatic protons.

¹³C NMR Characteristics
¹³C NMR spectroscopy provides detailed structural information with carbons distributed across characteristic chemical shift ranges [21] [22]:

  • Aromatic carbons: 115-160 ppm region showing multiple peaks for the biphenyl system
  • Carboxyl carbon: 170-180 ppm, typically around 172 ppm for para-substituted benzoic acids
  • Trifluoromethyl carbon: Appears as a quartet around 124 ppm due to ¹³C-¹⁹F coupling
  • Quaternary carbons: CF₃-bearing carbon appears around 130-135 ppm region

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides diagnostic information for functional group identification [23] [24]:

Frequency Range (cm⁻¹)AssignmentIntensityNotes
2500-3500O-H stretch (COOH)Broad, mediumHydrogen-bonded dimer
1680-1700C=O stretch (conjugated)StrongAromatic conjugation effect
1492-1603C=C stretch (aromatic)Medium-strongMultiple peaks
1200-1300C-O stretch (acid)MediumCoupled with ring modes
1100-1200C-F stretch (CF₃)StrongMultiple peaks, characteristic
800-900Aromatic C-H bendingMediumOut-of-plane deformation

The trifluoromethyl group contributes distinctive peaks in the 1100-1200 cm⁻¹ region, providing unambiguous identification of CF₃ functionality. The pattern and intensity of these peaks serve as fingerprint identification for the compound.

Raman Spectroscopy

Raman spectroscopy complements FTIR analysis by providing enhanced information on symmetric vibrations and aromatic ring modes [25] [26]. The biphenyl framework exhibits characteristic Raman-active modes around:

  • 1600-1650 cm⁻¹: Ring breathing modes
  • 1000-1100 cm⁻¹: C-C stretching modes
  • 800-1000 cm⁻¹: Ring deformation modes
  • 200-400 cm⁻¹: Lattice modes and low-frequency deformations

The trifluoromethyl group shows strong Raman activity in the 600-800 cm⁻¹ region, corresponding to C-CF₃ stretching and CF₃ deformation modes. These features provide complementary structural information to FTIR analysis.

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid

Dates

Last modified: 08-15-2023

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